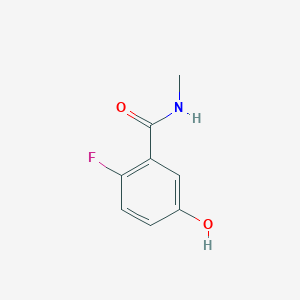

2-Fluoro-5-hydroxy-N-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-hydroxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-10-8(12)6-4-5(11)2-3-7(6)9/h2-4,11H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZNZTZPNIXFEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Fluoro 5 Hydroxy N Methylbenzamide and Its Analogs

Elucidation of Synthetic Pathways Towards 2-Fluoro-5-hydroxy-N-methylbenzamide

The construction of this compound involves a multi-step process that requires careful control of regiochemistry and functional group transformations. The primary synthetic strategy hinges on the initial formation of a substituted benzoic acid precursor, followed by amidation.

The principal pathway to synthesize this compound involves two key stages: the synthesis of the carboxylic acid intermediate, 2-fluoro-5-hydroxybenzoic acid, and its subsequent amidation with methylamine (B109427).

A common method for preparing the 2-fluoro-5-hydroxybenzoic acid precursor is through a copper-catalyzed Ullmann-type reaction. chemicalbook.com This process starts with 5-bromo-2-fluorobenzoic acid. The bromo-substituted precursor is refluxed in an aqueous solution with sodium carbonate, followed by the addition of a copper(II) bromide catalyst and a ligand such as (R,R)-N,N'-dimethyl-1,2-diaminocyclohexane to facilitate the hydroxylation. chemicalbook.com This transformation selectively replaces the bromine atom with a hydroxyl group to yield 2-fluoro-5-hydroxybenzoic acid in high yield. chemicalbook.com

The final step is a classic amidization reaction. The synthesized 2-fluoro-5-hydroxybenzoic acid is converted to its corresponding amide by reacting it with methylamine. youtube.com This reaction typically involves activating the carboxylic acid, for example, by converting it to an acyl chloride, which then readily reacts with methylamine to form the stable N-methyl amide bond, yielding the final product, this compound. youtube.comresearchgate.net

| Step | Precursor | Reaction Type | Key Reagents | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| 1 | 5-bromo-2-fluorobenzoic acid | Ullmann Hydroxylation | Na2CO3, CuBr2, (R,R)-N,N'-dimethyl-1,2-diaminocyclohexane, Water | Reflux | 2-fluoro-5-hydroxybenzoic acid | chemicalbook.com |

| 2 | 2-fluoro-5-hydroxybenzoic acid | Amidization | Methylamine (or a salt thereof), Acyl chloride activating agent (e.g., thionyl chloride) | Varies (typically room temperature or gentle heating) | This compound | youtube.com |

Achieving the correct substitution pattern on the benzene (B151609) ring is critical. The regioselectivity for placing the hydroxyl group at the C5 position is primarily determined by the selection of the starting material. By beginning with a precursor where the desired substitution pattern is already established, such as 5-bromo-2-fluorobenzoic acid, the subsequent reaction is directed to a specific location. chemicalbook.com The Ullmann transformation is highly effective for this purpose, as it facilitates the substitution of the halogen at the C5 position with a hydroxyl group, leaving the fluorine atom at C2 untouched. This substrate-controlled approach ensures the formation of the desired 2-fluoro-5-hydroxy isomer over other potential products.

Strategies for Derivatization and Structural Modification of the Benzamide (B126) Core

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogs. These modifications can target the fluorine atom, the N-methyl amide group, or the phenyl ring itself.

The fluorine atom at the C2 position can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. smolecule.comyoutube.com The electron-withdrawing nature of the amide group enhances the electrophilicity of the carbon atom to which the fluorine is attached, facilitating attack by nucleophiles. youtube.com This allows the fluorine to be replaced by a variety of other functional groups, such as amines, alkoxides, or thiolates, under appropriate reaction conditions. smolecule.comresearchgate.net For instance, reacting the compound with a suitable amine could yield a 2-amino-5-hydroxy-N-methylbenzamide derivative. The success and rate of this substitution are dependent on the strength of the nucleophile and the reaction conditions employed. youtube.comresearchgate.net

The N-methyl amide group is another key site for structural diversification. While amides are generally stable, the nitrogen atom can undergo further reactions. For example, methods exist for the selective N-alkylation of benzamides. nih.gov Using specific reagents like phenyl trimethylammonium iodide (PhMe₃NI) with a suitable base, it is possible to introduce larger alkyl groups, such as an ethyl group, onto the amide nitrogen. nih.gov This creates N-alkyl, N-methyl benzamide derivatives. Such modifications can significantly alter the steric and electronic properties of the molecule. nih.gov

Diversity-Oriented Synthesis Approaches for Related Benzanilides

Diversity-oriented synthesis (DOS) is a powerful strategy in medicinal chemistry that aims to rapidly generate libraries of structurally diverse small molecules. nih.gov Unlike target-oriented synthesis, which focuses on a single product, DOS employs forward synthetic analysis to explore broad areas of chemical space, increasing the probability of discovering novel biological activities. rsc.orgcam.ac.uk This approach is particularly valuable for creating collections of compounds, such as benzanilides, which are important scaffolds in drug discovery. nih.gov

A significant advancement in the DOS of hydroxylated benzanilides involves a regioselective C(sp²)–H hydroxylation strategy. nih.govrsc.org This method allows for the direct introduction of a hydroxyl group onto the benzanilide (B160483) core, a transformation that can be challenging using traditional methods due to potential side reactions involving phenol (B47542) and carboxyl groups. nih.gov Researchers have demonstrated that the choice of transition metal catalyst dictates the position of hydroxylation, enabling controlled access to different isomers from a common precursor. rsc.orgresearchgate.net

Key findings from these studies include:

Catalyst-Controlled Regioselectivity: The use of a Ruthenium(II) catalyst typically results in hydroxylation at the ortho-position of the benzoyl group. In contrast, a Palladium(II) catalyst directs the hydroxylation to the ortho-position of the acylated amine moiety. nih.govrsc.orgresearchgate.net

Mechanistic Control: Computational studies have revealed that this regioselectivity is governed by distinct factors. For the Ru-catalyzed reaction, steric effects are the primary determinant of the reaction's outcome. For the Pd-catalyzed reaction, electronic effects are the dominant controlling factor. rsc.orgresearchgate.net

Synthetic Utility: This dual-catalyst system showcases the power of DOS, allowing for the rapid construction of a focused library of 20 different benzanilides from just two common precursors in a few synthetic steps. nih.gov The method demonstrates good tolerance for various functional groups and provides high yields, highlighting its practicality for generating molecular diversity. rsc.orgresearchgate.net

Table 1: Catalyst-Dependent Regioselective Hydroxylation of Benzanilides This is an interactive table. You can sort and filter the data.

| Catalyst Type | Predominant Site of Hydroxylation | Primary Controlling Factor | Reference |

|---|---|---|---|

| Ruthenium(II) | ortho to Carbonyl Group (Benzoyl Ring) | Steric Effects | rsc.org, nih.gov, researchgate.net |

| Palladium(II) | ortho to Acylated Amine (Aniline Ring) | Electronic Effects | rsc.org, nih.gov, researchgate.net |

Mechanistic Studies of Reaction Pathways in Benzamide Synthesis

Understanding the reaction mechanisms underlying benzamide formation is crucial for optimizing reaction conditions and designing novel synthetic routes. Studies have elucidated several distinct pathways, ranging from classical acid-catalyzed reactions to modern transition-metal-catalyzed C-H functionalizations.

One pathway involves the direct Friedel-Crafts carboxamidation of arenes using cyanoguanidine in the presence of a Brønsted superacid like triflic acid. nih.gov The proposed mechanism suggests the involvement of a superelectrophilic intermediate. Theoretical calculations indicate that the most stable intermediate is a diprotonated species. This intermediate facilitates the C-C bond formation, followed by cleavage to yield a protonated benzonitrile, which is then hydrolyzed during workup to the final benzamide product. nih.gov

Transition metal catalysis offers alternative and highly efficient mechanistic routes. For instance, cobalt-catalyzed C–H activation and annulation of benzamides with alkynes provides a pathway to isoquinolinones. nih.gov A plausible mechanism for this transformation involves several key steps:

Formation of a Cobaltacyclic Intermediate: The reaction initiates with the formation of a Co–N bond with the benzamide. nih.gov

Concerted Metalation-Deprotonation (CMD): An aminoquinoline-assisting group facilitates a CMD process, leading to a five-membered cobaltacyclic intermediate. nih.gov

Alkyne Insertion: The fluoroalkylated alkyne undergoes coordinative insertion into the C–Co bond of the intermediate, forming a seven-membered ring. nih.gov

Reductive Elimination: This intermediate undergoes reductive elimination to yield the final fluoroalkylated isoquinolinone product and regenerates a Co(I) species, which is then reoxidized to complete the catalytic cycle. nih.gov

Another area of mechanistic investigation involves the transformation of amides using pro-nucleophiles like 1,1-diborylalkanes. nih.gov The reaction proceeds through the addition of an α-boryl carbanion to the amide's carbonyl group, forming a tetrahedral intermediate. The subsequent transformation of this intermediate is highly dependent on the amide's substitution pattern. Primary and secondary amides typically undergo selective B-O elimination to generate an enamine intermediate, while tertiary amides favor B-N elimination to produce an enolate intermediate. nih.gov This chemodivergent behavior allows for the selective synthesis of various functionalized products from a common starting material. nih.gov

Table 2: Comparison of Selected Benzamide Synthesis Mechanisms This is an interactive table. You can sort and filter the data.

| Reaction Type | Key Reagents/Catalysts | Proposed Key Intermediate(s) | Activation Method | Reference |

|---|---|---|---|---|

| Friedel-Crafts Carboxamidation | Cyanoguanidine, Brønsted Superacid | Superelectrophilic diprotonated species, Protonated benzonitrile | Acid Catalysis | nih.gov |

| C-H Activation/Annulation | Cobalt(II) Catalyst, Alkyne | Cobaltacyclic intermediate (5- and 7-membered) | Transition Metal Catalysis (CMD) | nih.gov |

| Transformation with Pro-nucleophiles | 1,1-diborylalkanes, ⁿBuLi | Tetrahedral addition intermediate, Enamine/Enolate | Nucleophilic Addition | nih.gov |

Structure Activity Relationship Sar Studies of 2 Fluoro 5 Hydroxy N Methylbenzamide and Its Congeners

Influence of Fluorine Atom Position on Molecular Conformation and Biological Interactions

The position of the fluorine atom on the benzamide (B126) ring is a critical determinant of the molecule's three-dimensional shape and its interaction with biological targets. Fluorine's high electronegativity and small size allow it to modulate electronic properties and engage in unique intermolecular interactions. mdpi.comresearchgate.net Studies on closely related congeners, such as the X-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide isomers (ortho, meta, and para), provide significant insights into these effects. nih.govnih.gov

In the ortho- and meta-fluorinated isomers of these congeners, the molecules tend to adopt a planar conformation. This planarity is stabilized by the formation of intramolecular hydrogen bonds and contributes to a high structural affinity and stability. nih.govnih.gov However, when the fluorine atom is moved to the para-position, a stereochemical shift occurs, leading to a folded molecular structure. nih.govnih.gov This change in conformation directly impacts the supramolecular assembly in the crystalline state. nih.govnih.gov

From a biological interaction perspective, the position of the fluorine atom can alter binding affinities with enzymes and receptors. nih.gov This is often due to fluorine's ability to increase lipophilicity, which can enhance membrane permeation and access to target sites. mdpi.com Despite the conformational differences, molecular docking studies on the ortho-, meta-, and para-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide isomers with VEGFR-1 and VEGFR-2 protein targets revealed that all three isomers exhibited similar energetic affinities and binding distances. nih.govnih.gov This suggests that for certain targets, the specific position of the fluorine may not drastically alter the binding energy, even if it changes the molecule's preferred conformation.

Table 1: Conformational and Interaction Properties of Fluorinated Benzamide Congeners

| Feature | Ortho-Fluoro Isomer | Meta-Fluoro Isomer | Para-Fluoro Isomer |

|---|---|---|---|

| Molecular Conformation | Planar | Planar | Folded |

| Key Stabilizing Interactions | Intramolecular H-bonds | High structural affinity | Activation of inter-peptide bonds |

| Binding Affinity (VEGFR-2) | Similar to other isomers | Similar to other isomers | Similar to other isomers |

| Observed Interactions | Halogen interactions (C-F∙∙∙π) | Hydrogen bond with GLU917 | - |

Data extrapolated from studies on X-fluoro-N-(2-hydroxy-5-methyl phenyl) benzamide isomers. nih.govnih.gov

Critical Role of the Hydroxyl Group in Receptor Binding and Pharmacological Activity

The hydroxyl (-OH) group, particularly when positioned at C5 of the benzamide ring, is pivotal for receptor binding and pharmacological activity, primarily through its ability to act as both a hydrogen bond donor and acceptor. researchgate.net In molecular docking simulations of a related compound, m-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide, with the VEGFR-2 receptor, a crucial hydrogen bond was observed between the oxygen of the ligand's hydroxyl group and a glutamic acid residue (GLU917) in the receptor's active site. nih.govnih.gov This specific interaction highlights the hydroxyl group's role as an anchor, properly orienting the ligand within the binding pocket for optimal engagement.

Impact of N-methyl Substituent on Ligand-Target Recognition and Functional Outcomes

The N-methyl group on the amide nitrogen has a multifaceted impact on the properties of 2-Fluoro-5-hydroxy-N-methylbenzamide, affecting its metabolic stability, conformation, and potential for ligand-target recognition. The methylation of a secondary amide to a tertiary amide removes the N-H proton, which eliminates its ability to act as a hydrogen bond donor. This can significantly alter the binding mode of a compound within a receptor active site. mdpi.com

One of the most recognized roles of N-methylation is the enhancement of metabolic stability. nih.gov N-methylbenzamides are subject to metabolic conversion to N-(hydroxymethyl) compounds. nih.gov While these metabolites can form, the N-methyl group can protect the amide from more rapid hydrolysis compared to a primary or secondary amide, potentially leading to a longer duration of action in a biological system.

N-methylation also has profound conformational consequences. It can introduce a higher propensity for the amide bond to adopt a cis conformation, which is energetically less favorable for non-methylated amides. mdpi.com This change in the peptide backbone geometry can lead to a shift from an extended structure to a more turn-like geometry, which could either enhance or diminish binding to a target receptor, depending on the specific topology of the binding site. mdpi.com For instance, in some peptide series, N-methylation leads to a decrease in activity, while in others, it can improve properties like membrane transport by shielding hydrophilic N-H moieties. mdpi.com The precise impact of the N-methyl group in this compound on its functional outcome would depend on the specific receptor it targets and the nature of the binding pocket.

Conformational Analysis and Planarity of the Benzamide Linker and its Correlation with Activity

The benzamide linker is a key structural element that dictates the spatial relationship between the substituted phenyl ring and the N-alkyl group. Its conformational flexibility, or lack thereof, is directly correlated with biological activity. In studies of related fluorinated benzamides, the planarity of the peptide bond (C-C(O)-N-C) is a recurring theme associated with high stability. nih.govnih.gov This planarity arises from the delocalization of electrons, giving the amide bond a partial double-bond character. nih.govnih.gov

Comparative SAR with Non-fluorinated and Variously Substituted Benzamide Analogs

To fully appreciate the contribution of the fluorine atom, it is essential to compare the activity of this compound with its non-fluorinated and otherwise substituted analogs. The introduction of fluorine often leads to enhanced biological properties. nih.gov

In a study of benzamide-type ligands for the cereblon (CRBN) receptor, fluorinated derivatives consistently displayed lower IC50 values (i.e., higher affinity) than their non-halogenated counterparts. nih.gov This enhancement is attributed to fluorine's ability to modulate lipophilicity, membrane permeation, and binding affinity through favorable electronic interactions. nih.gov For example, the fluorine-containing compound 8d in that study showed the highest affinity in its series, with an IC50 of 63 µM. nih.gov

Table 2: Binding Affinity of Fluorinated vs. Non-Fluorinated Benzamide Analogs (CRBN Binders)

| Compound | Halogenation | IC50 (µM) |

|---|---|---|

| 6a | Non-halogenated | > 250 |

| 6b | Perfluorinated | 134 |

| 8a | Non-halogenated | 181 |

| 8d | 4-Fluoro | 63 |

Data from a study on benzamide-type cereblon binders, demonstrating the positive impact of fluorination on binding affinity. nih.gov

Analysis of Analogs with Altered Halogenation (e.g., Chlorine, Bromine, Iodine)

Replacing the fluorine atom with other halogens like chlorine or bromine can lead to significant changes in activity, driven by differences in size, electronegativity, and lipophilicity. Generally, as one moves down the halogen group from fluorine to iodine, the atomic radius increases, and electronegativity decreases.

In a series of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, the compounds demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria, with MIC values in the range of 2.5–5.0 mg/mL. nih.govresearchgate.net Another study on 5-bromo-2-hydroxy-benzamide derivatives also highlighted their potential biological activity. researchgate.net The presence of a bromine atom, compared to fluorine, can introduce different steric and electronic effects that may be more or less favorable depending on the target. For instance, the larger size of bromine might provide better van der Waals contacts in a large hydrophobic pocket, or it could lead to steric clashes that reduce affinity.

Evaluation of Derivatives with Different N-Substituents (e.g., N-cyclopropyl)

Modification of the N-substituent is a common strategy in medicinal chemistry to fine-tune a compound's properties. Replacing the N-methyl group with a larger or more constrained group, such as an N-cyclopropyl moiety, can impact potency, selectivity, and pharmacokinetic properties.

The cyclopropyl (B3062369) group is often used as a "bioisostere" for a vinyl or isopropyl group, but it introduces conformational rigidity. In a study on a series of pyrazolopyridinyl pyrimidine (B1678525) derivatives, replacing an ethyl group with a cyclopropyl group at a similar position led to a decrease in potency, suggesting that the steric bulk and conformational constraints of the cyclopropyl ring were not well-tolerated by the target's binding site in that specific scaffold. nih.gov While direct comparative data for 2-fluoro-5-hydroxy-N-cyclopropylbenzamide versus the N-methyl analog is not available, these findings suggest that the size and nature of the N-substituent are critical for optimal activity and that even small changes can lead to significant differences in biological outcomes.

In-Depth Analysis of this compound Reveals Limited Publicly Available Biochemical Data

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the specific molecular mechanisms and biochemical pathways modulated by the chemical compound This compound is not extensively available in the public domain. This scarcity of data prevents a thorough analysis as per the requested outline, which includes specific receptor and enzyme binding mechanisms, modulation of protein functions, and investigation of affected intracellular signaling pathways.

The compound, with the molecular formula C8H8FNO2, is listed in several chemical supplier catalogs, and its basic chemical properties are known. One source suggests that due to its structural similarity to other biologically active molecules, it has been a candidate for studies on enzyme inhibition and receptor binding. smolecule.com The presence of a fluorine atom, a hydroxyl group, and an N-methylbenzamide moiety suggests potential for various biochemical interactions. smolecule.com However, specific, quantitative data from such studies, including binding affinities, enzyme inhibition constants, or identification of molecular targets, are not provided in the available resources.

General principles of medicinal chemistry suggest that benzamide derivatives can act as inhibitors for enzymes such as histone deacetylases (HDACs). The introduction of a fluorine atom can, in some cases, enhance potency and selectivity. However, without specific research on this compound, any discussion of its potential effects on kinases, HDACs, or other enzymes remains speculative.

Similarly, there is no publicly available information detailing the key amino acid residues within the binding pockets of any specific receptors or enzymes that may interact with this compound. Such studies are crucial for understanding the structural basis of a compound's activity and for guiding further drug development.

Furthermore, investigations into the intracellular signaling pathways that might be affected by this compound have not been published. Elucidating how a compound alters biochemical cascades and signaling networks is fundamental to understanding its cellular and physiological effects.

Molecular Mechanisms and Biochemical Pathways Modulated by 2 Fluoro 5 Hydroxy N Methylbenzamide

Interactions with Subcellular Organelles and Their Functional Implications (e.g., Mitochondria–Endoplasmic Reticulum Contacts)

There is no available scientific information regarding the interactions of 2-Fluoro-5-hydroxy-N-methylbenzamide with subcellular organelles, including mitochondria-endoplasmic reticulum (ER) contacts.

Mitochondria-ER contacts, also known as mitochondria-associated membranes (MAMs), are crucial subcellular microdomains where the two organelles are in close proximity. These contact sites are vital for a range of cellular functions, including calcium homeostasis, lipid metabolism, and the regulation of apoptosis. The structural and functional integrity of MAMs is critical for cellular health, and their dysregulation has been implicated in various diseases, including neurodegenerative disorders and metabolic syndromes.

For instance, proteins located at these interfaces regulate the transfer of calcium from the ER to the mitochondria, which is essential for mitochondrial bioenergetics. The tethering of these two organelles is a dynamic process, and alterations in the distance and protein composition of these contacts can have profound effects on cellular signaling and function. Investigating the impact of this compound on these structures would necessitate advanced imaging techniques, such as electron microscopy, and functional assays to measure organelle-specific processes like calcium flux and lipid transport.

Preclinical Pharmacological Evaluation of 2 Fluoro 5 Hydroxy N Methylbenzamide

Assessment in In Vitro Cellular Models

Inhibition of Cancer Cell Proliferation and Viability

No published studies were identified that specifically investigated the inhibitory effects of 2-Fluoro-5-hydroxy-N-methylbenzamide on the proliferation and viability of cancer cell lines. While research exists on the anti-proliferative activities of other structurally related benzamide (B126) derivatives and fluorinated compounds nih.govnih.gov, data for this compound is not present in the reviewed literature.

Mechanisms of Induced Apoptosis in Cellular Systems

There is no available research detailing the mechanisms by which this compound may induce apoptosis in cellular systems. Studies on other compounds, such as 2-methoxy-5-amino-N-hydroxybenzamide, have shown sensitization of colon cancer cells to TRAIL-induced apoptosis by regulating death receptors and survivin expression. nih.gov However, similar mechanistic studies for this compound have not been found.

Receptor Antagonism/Agonism Studies in Cellular Assays

No specific data from receptor antagonism or agonism studies in cellular assays for this compound could be located. While related benzamide structures have been evaluated for their binding affinity to various receptors, such as the cereblon (CRBN) receptor in the context of PROTAC design acs.org, this information is not available for the specified compound.

Efficacy Assessment in Relevant In Vivo Preclinical Models

Evaluation of Antitumor Activity in Xenograft Models

A search for in vivo studies assessing the antitumor activity of this compound in xenograft models yielded no results. The scientific literature contains numerous examples of other compounds being evaluated in such models for their anticancer effects researchgate.net, but this specific compound does not appear to have published data in this area.

Screening for Activity Against Neglected Tropical Diseases (e.g., Anti-leishmanial)

There is no information available regarding the screening of this compound for activity against neglected tropical diseases, including leishmaniasis. While other novel synthetic compounds, including some benzofuroxan (B160326) derivatives, have shown leishmanicidal activity nih.gov, the potential of this compound in this therapeutic area has not been reported in the available literature.

Assessment of Antimycobacterial Activity

No studies reporting the evaluation of this compound for antimycobacterial activity against Mycobacterium tuberculosis or other mycobacterial species were identified. Therefore, no data on its minimum inhibitory concentration (MIC) or other measures of efficacy are available.

Mechanisms of Preclinical Resistance Development

As there are no studies on the antimycobacterial activity of this compound, there is consequently no research on the development of resistance to this specific compound in mycobacteria. Investigations into resistance mechanisms are contingent on the identification of initial antimycobacterial activity.

Advanced Spectroscopic and Computational Characterization of 2 Fluoro 5 Hydroxy N Methylbenzamide

X-ray Crystallography for Precise Solid-State Structure Determination

To date, a specific single-crystal X-ray diffraction study for 2-Fluoro-5-hydroxy-N-methylbenzamide has not been reported in publicly available literature. However, analysis of closely related structures, such as ortho-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide, provides a strong basis for predicting its solid-state conformation. mdpi.com

It is anticipated that the molecule would exhibit a largely planar conformation, a common feature in benzamide (B126) derivatives due to the delocalization of π-electrons across the benzene (B151609) ring and the amide group. The central amide bond (C-N) is expected to possess partial double-bond character. Key structural features would include intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the amide's carbonyl oxygen, or between the N-H proton and the fluorine atom, which would contribute to the planarity and stability of the molecule. Intermolecular hydrogen bonds, particularly involving the hydroxyl and amide groups, would likely dominate the crystal packing, leading to the formation of extended one-dimensional chains or two-dimensional networks.

Table 1: Predicted Crystallographic Parameters for this compound (based on related structures)

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Intramolecular Interactions | O-H···O=C or N-H···F hydrogen bonding |

| Key Intermolecular Interactions | O-H···O=C and N-H···O hydrogen bonding |

Spectroscopic Analyses for Structural Elucidation and Conformational Insights

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule. For this compound, the IR spectrum would display a series of absorption bands corresponding to the vibrational modes of its constituent groups.

The most prominent bands would include a broad absorption in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibration of the secondary amide is expected to appear around 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the amide group, known as the Amide I band, would be a strong, sharp peak typically found between 1630 and 1680 cm⁻¹. The Amide II band, arising from N-H bending and C-N stretching, would be observed near 1550 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-F stretching vibration would likely appear in the fingerprint region, between 1000 and 1400 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching | 3200-3600 (broad) |

| Amide N-H | Stretching | 3300-3500 |

| Aromatic C-H | Stretching | 3000-3100 |

| Amide C=O | Stretching (Amide I) | 1630-1680 |

| Amide N-H | Bending (Amide II) | 1520-1570 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-F | Stretching | 1000-1400 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Stability

The electronic transitions within this compound can be investigated using UV-Vis spectroscopy. The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The benzene ring and the amide group are the primary chromophores.

The intense absorption bands, likely appearing in the range of 200-300 nm, can be attributed to π → π* transitions within the aromatic system and the conjugated amide group. The presence of the hydroxyl and fluoro substituents on the benzene ring will influence the position and intensity of these bands. A weaker absorption band, corresponding to the n → π* transition of the carbonyl group's non-bonding electrons, may be observed at longer wavelengths, potentially overlapping with the π → π* bands. The solvent used for analysis can also affect the position of these peaks.

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Transition | Chromophore | Predicted λmax (nm) |

| π → π | Benzene Ring & Amide | 200-300 |

| n → π | Carbonyl Group | >300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Proof

NMR spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms in a molecule.

In the ¹H NMR spectrum of this compound, the aromatic protons would appear as multiplets in the range of 6.5-8.0 ppm. The specific chemical shifts and splitting patterns would be influenced by the positions of the fluoro and hydroxyl groups. The phenolic hydroxyl proton (OH) would likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. The amide proton (NH) would also be a singlet or a doublet (if coupled to the methyl protons), and its chemical shift would also be variable. The methyl protons (CH₃) attached to the nitrogen would give rise to a singlet or a doublet (due to coupling with the NH proton) in the upfield region, typically around 2.8-3.2 ppm.

The ¹³C NMR spectrum would show distinct signals for each carbon atom. The carbonyl carbon of the amide would be the most downfield signal, expected in the range of 165-175 ppm. The aromatic carbons would appear between 110 and 160 ppm, with the carbon attached to the fluorine showing a characteristic large one-bond C-F coupling constant. The methyl carbon would be observed in the upfield region, around 25-35 ppm.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | Aromatic | 6.5 - 8.0 | 110 - 140 |

| C-OH | Aromatic | - | 150 - 160 |

| C-F | Aromatic | - | 155 - 165 (with C-F coupling) |

| C-C=O | Aromatic | - | 120 - 130 |

| C=O | Carbonyl | - | 165 - 175 |

| OH | Hydroxyl | Variable (broad singlet) | - |

| NH | Amide | Variable (singlet or doublet) | - |

| CH₃ | Methyl | 2.8 - 3.2 (singlet or doublet) | 25 - 35 |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) for Energetics and Molecular Properties

Density Functional Theory (DFT) calculations are a powerful computational tool for investigating the electronic structure, molecular properties, and reactivity of molecules. For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide valuable insights.

These calculations can be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data, if available. The calculated vibrational frequencies can be used to aid in the assignment of experimental IR and Raman spectra.

Furthermore, DFT allows for the analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl ring, while the LUMO may be distributed over the benzamide moiety. mdpi.com

Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps illustrate the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the hydroxyl and carbonyl groups would be regions of high negative potential, while the amide and hydroxyl protons would be regions of high positive potential.

Table 5: Predicted DFT-Calculated Properties for this compound

| Property | Predicted Information |

| Optimized Geometry | Bond lengths, bond angles, dihedral angles |

| HOMO-LUMO Energy Gap | Indicator of chemical reactivity and stability |

| Molecular Electrostatic Potential (MEP) | Identification of electrophilic and nucleophilic sites |

| Vibrational Frequencies | Correlation with experimental IR and Raman spectra |

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites and Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) is a crucial theoretical tool used to visualize and understand the charge distribution within a molecule. It provides a map of the electrostatic potential on the electron density surface, which is invaluable for predicting how a molecule will interact with other chemical species. researchgate.net The MEP is a real physical property that can be determined computationally and is used to identify sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. researchgate.net

In an MEP map, different colors represent varying levels of electrostatic potential. researchgate.net Typically:

Red and Yellow regions indicate negative potential, highlighting areas rich in electrons. These are the most likely sites for an electrophilic attack. researchgate.net

Blue regions denote positive potential, indicating electron-deficient areas. These sites are susceptible to nucleophilic attack. researchgate.net

Green areas represent neutral or near-zero potential. researchgate.net

For a molecule like this compound, the MEP analysis would reveal specific reactive sites. The oxygen atoms of the carbonyl group (C=O) and the hydroxyl group (-OH), along with the fluorine atom, are expected to be electron-rich regions (colored red or yellow), making them susceptible to electrophilic attack and prime locations for forming hydrogen bonds as acceptors. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen attached to the amide nitrogen (N-H) would exhibit positive potential (colored blue), identifying them as hydrogen bond donor sites. researchgate.netmdpi.com This detailed charge mapping helps in understanding the non-covalent interactions that govern the molecule's crystal packing and its binding to biological targets. researchgate.net

Table 1: MEP Color Coding and Corresponding Reactivity

| Color on MEP Map | Potential | Description | Predicted Interaction |

|---|---|---|---|

| Red | Most Negative | Electron-rich region | Site for electrophilic attack, Hydrogen bond acceptor |

| Yellow | Slightly Negative | Slightly electron-rich region | Potential site for electrophilic attack |

| Green | Neutral | Van der Waals surface | - |

| Blue | Positive | Electron-deficient region | Site for nucleophilic attack, Hydrogen bond donor |

Frontier Molecular Orbital Analysis (HOMO/LUMO) for Electron Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap implies that the molecule is more reactive and can be easily polarized. researchgate.net

In a study of structurally similar fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers, Density Functional Theory (DFT) calculations were used to analyze the FMOs. mdpi.com For the ortho-isomer (o-FPhB), the HOMO was found to be primarily localized over the hydroxy-methylbenzamide ring and the central amide group. mdpi.com The LUMO, however, was distributed over the entire molecule except for the hydroxyl group. mdpi.com This distribution suggests a potential for intramolecular charge transfer, where electrons could move from the electron-donating hydroxyl group towards the electron-accepting fluoro-phenyl ring. mdpi.com Such electron transfer characteristics are vital for understanding the molecule's electronic behavior and its potential applications in materials science. researchgate.net

Table 2: Frontier Molecular Orbitals and Their Significance

| Orbital | Description | Role in Chemical Reactions |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Determines the molecule's capacity to donate electrons (nucleophilicity/basicity). youtube.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is empty of electrons. | Determines the molecule's capacity to accept electrons (electrophilicity). youtube.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and the energy required for electronic excitation. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used in drug discovery and materials science to predict how a small molecule (ligand), such as this compound, interacts with a larger molecule, typically a protein or nucleic acid (target). scispace.comnih.gov

Molecular Docking predicts the preferred orientation and conformation of a ligand when it binds to a target's active site. nih.gov The process involves sampling a large number of possible binding poses and scoring them based on their binding energy, which reflects the stability of the ligand-target complex. scispace.com A lower, more negative docking score generally indicates a more favorable binding affinity. mdpi.com This method is crucial for screening large libraries of compounds to identify potential drug candidates. scispace.commdpi.com

Molecular Dynamics (MD) Simulations provide a more detailed and dynamic view of the ligand-target interaction over time. physchemres.org Starting from a docked pose, MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion. physchemres.org This allows researchers to observe the stability of the complex, the flexibility of the ligand and protein, and the specific intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that maintain the binding. mdpi.com MD simulations can confirm the stability of docking predictions and provide deeper insights into the binding mechanism. physchemres.orgmdpi.com For instance, a study on benzamide derivatives used docking to predict binding modes and affinities against bacterial DNA gyrase, a common antibiotic target. scispace.com

Table 3: Computational Techniques for Ligand-Target Interaction Analysis

| Technique | Purpose | Key Output | Typical Application |

|---|---|---|---|

| Molecular Docking | Predicts the binding pose and affinity of a ligand to a receptor. scispace.com | Docking score (binding energy), binding conformation, key interacting residues. mdpi.com | Virtual screening of compound libraries, hit identification. mdpi.com |

| Molecular Dynamics (MD) Simulation | Simulates the time-dependent behavior of a molecular system. physchemres.org | Trajectory of atomic positions, stability of the complex (RMSD), interaction energies. | Validation of docking results, analysis of complex stability and dynamics. mdpi.com |

Cheminformatics and Data Mining for Structure-Activity Landscape Exploration

Cheminformatics applies data mining and computational methods to analyze large datasets of chemical compounds and their biological activities. A key concept in this field is the Structure-Activity Landscape (SAL), which provides a visual and quantitative representation of the relationship between chemical structure and biological activity. nih.gov

The SAL is a high-dimensional space where molecules are positioned based on their structural similarity, and the "height" at each position corresponds to their measured activity. nih.gov Analyzing this landscape helps researchers understand Structure-Activity Relationships (SARs). Regions of the landscape can be:

Smooth: Small changes in structure lead to small, predictable changes in activity. nih.gov

Rough or Discontinuous ("Activity Cliffs"): A minor structural modification results in a large and unexpected drop or increase in activity. nih.gov

Identifying activity cliffs is particularly valuable. These pairs of highly similar molecules with significantly different activities can highlight critical structural features that are essential for biological function. blogspot.com The Structure-Activity Landscape Index (SALI) is a metric used to quantify the discontinuity of the landscape, helping to pinpoint these informative activity cliffs. blogspot.com By exploring the SAL for a series of compounds related to this compound, medicinal chemists can gain insights to guide the design of new molecules with improved potency and properties.

Future Research Directions and Translational Potential for 2 Fluoro 5 Hydroxy N Methylbenzamide

Rational Design of Novel Analogs with Enhanced Specificity and Potency

The principles of rational drug design can be effectively applied to 2-Fluoro-5-hydroxy-N-methylbenzamide to generate novel analogs with improved therapeutic properties. The existing structure offers several avenues for modification to enhance its specificity for biological targets and increase its potency.

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the substituents on the phenyl ring and the amide group, researchers can elucidate the key molecular interactions responsible for its biological activity. For instance, the position and nature of the halogen, the hydrogen-bonding capacity of the hydroxyl group, and the size and nature of the N-alkyl group can be varied to optimize target binding.

A study on related fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers has shown that the position of the fluorine atom can significantly influence the molecule's conformation and its interactions with protein receptors. nih.gov This highlights the importance of precise structural modifications in tuning the compound's activity.

Table 1: Potential Modifications for Analog Design

| Structural Feature | Potential Modification | Desired Outcome |

| Fluorine Atom | Varying position (ortho, meta, para); substitution with other halogens (Cl, Br) | Modulate electronic properties and binding affinity |

| Hydroxyl Group | Esterification; etherification; replacement with other hydrogen bond donors/acceptors | Alter solubility, metabolic stability, and target interactions |

| N-methyl Group | Substitution with larger alkyl groups, cyclic moieties, or aromatic rings | Enhance potency and selectivity; modify pharmacokinetic properties |

| Benzene (B151609) Ring | Introduction of additional substituents (e.g., methoxy, amino groups) | Explore new binding pockets and improve target engagement |

Exploration of Undiscovered Pharmacological Targets and Therapeutic Applications

While the specific pharmacological targets of this compound are not yet fully elucidated, the broader class of benzamide (B126) derivatives has been shown to interact with a wide range of biological targets, suggesting a rich field for discovery.

One promising area of investigation is its potential as an inhibitor of vascular endothelial growth factor receptors (VEGFRs). A study on a series of benzamides and benzamidines demonstrated selective inhibition of VEGFR-2 tyrosine kinase, a key player in angiogenesis, which is crucial for tumor growth. nih.gov Given the structural similarities, this compound could be explored for its anti-angiogenic and potential anticancer properties. Research on other benzamide derivatives has also pointed to their potential as inhibitors of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are implicated in Alzheimer's disease. nih.gov

Furthermore, substituted benzamides have been investigated as glucokinase activators for the treatment of diabetes and as smoothened (SMO) antagonists in the Hedgehog signaling pathway, which is relevant to certain cancers. nih.govnih.gov These studies provide a strong rationale for screening this compound against a panel of kinases and other enzymes to uncover novel therapeutic applications.

Table 2: Potential Pharmacological Targets for Investigation

| Target Class | Specific Examples | Potential Therapeutic Area |

| Tyrosine Kinases | VEGFR-1, VEGFR-2, EGFR, PDGFR | Oncology, Ophthalmology |

| Neurological Targets | Acetylcholinesterase (AChE), BACE1, Dopamine Receptors | Neurodegenerative diseases, Psychiatry |

| Metabolic Enzymes | Glucokinase | Diabetes |

| Signaling Pathway Components | Smoothened (SMO) receptor | Oncology |

| Cell Division Proteins | FtsZ | Infectious Diseases |

Development of this compound as a Biochemical Probe for Systems Biology

A biochemical probe is a small molecule used to study biological systems by selectively interacting with a specific target. The development of this compound into such a probe could provide invaluable insights into cellular pathways and disease mechanisms.

To function as a reliable probe, a compound should exhibit high affinity and selectivity for its target. The structural features of this compound, particularly the fluorine and hydroxyl groups, can be leveraged to achieve this. Furthermore, the molecule can be tagged with reporter groups, such as fluorescent dyes or radioactive isotopes, to enable visualization and quantification of its interactions within a biological system.

For example, radiolabeled benzamide derivatives have been successfully developed as imaging agents for malignant melanoma, demonstrating the feasibility of this approach. koreascience.kr By incorporating a positron-emitting radionuclide like fluorine-18 (B77423) into the structure of this compound, it could be transformed into a PET (Positron Emission Tomography) tracer for non-invasive in vivo imaging of its target. This would allow for real-time monitoring of target engagement and pathway modulation in response to therapeutic interventions.

Integration of Omics Data for Comprehensive Systems-Level Understanding of Biological Effects

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to understanding the global biological effects of a compound like this compound. By integrating these large-scale datasets, researchers can move beyond a single target and gain a holistic view of the compound's mechanism of action. nih.govresearchgate.net

For instance, treating cells or animal models with this compound and subsequently performing multi-omics analysis can reveal changes in gene expression, protein levels, and metabolic profiles. tandfonline.com This data can help to:

Identify the primary and secondary targets of the compound.

Elucidate the downstream signaling pathways affected.

Discover potential biomarkers for predicting treatment response.

Uncover off-target effects that might lead to toxicity.

Network-based multi-omics integrative analysis can be particularly powerful in drug discovery, as it can reveal complex interactions within biological systems and how they are perturbed by a drug. nih.gov This systems-level understanding is crucial for the effective translation of a promising compound from the laboratory to the clinic.

Predictive Modeling and Artificial Intelligence Applications in Drug Discovery for Benzamide Derivatives

The application of predictive modeling and artificial intelligence (AI) is revolutionizing the field of drug discovery, and these technologies hold immense promise for accelerating the development of benzamide derivatives like this compound.

Machine learning algorithms can be trained on existing data from other benzamide compounds to predict the biological activities, pharmacokinetic properties, and potential toxicity of novel analogs before they are even synthesized. mdpi.com This in silico screening can significantly reduce the time and cost associated with traditional drug discovery pipelines.

Generative AI models can take this a step further by designing entirely new benzamide structures with desired properties. nih.gov By learning the underlying chemical rules and structure-activity relationships from vast datasets, these models can propose novel molecules that are optimized for a specific target and have a high probability of success. Furthermore, AI can be employed to analyze complex multi-omics data generated from studies on this compound, helping to identify complex patterns and generate new hypotheses about its mechanism of action. eurekalert.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Fluoro-5-hydroxy-N-methylbenzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential functionalization of a benzoic acid derivative. For example, fluorination at the 2-position can be achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride), followed by hydroxylation at the 5-position via directed ortho-metalation or hydroxyl group protection/deprotection strategies. N-methylation of the benzamide is typically performed using methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF . Reaction temperature (0–50°C) and solvent polarity significantly impact yield, with polar aprotic solvents (e.g., DMF, DCM) favoring higher conversions .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions (e.g., fluorine’s deshielding effect at C2, hydroxyl proton resonance at δ 9–10 ppm). FT-IR confirms the presence of amide (C=O stretch ~1650 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹). HPLC-MS (reverse-phase C18 column, acetonitrile/water gradient) ensures purity (>95%) and validates the molecular ion peak (e.g., [M+H]⁺ at m/z 198.1) .

Q. What solvents are suitable for recrystallizing this compound?

- Methodological Answer : Ethanol-water mixtures (7:3 v/v) or ethyl acetate/hexane systems are optimal due to the compound’s moderate polarity. Slow cooling (0.5°C/min) from a saturated solution at 50°C yields high-purity crystals. Avoid DMSO due to strong solvation effects, which hinder crystallization .

Advanced Research Questions

Q. How do electronic effects of fluorine and hydroxyl groups influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The 2-fluoro group acts as a strong electron-withdrawing substituent, activating the aromatic ring for nucleophilic aromatic substitution (SNAr) at the 4-position (para to fluorine). The 5-hydroxyl group, however, can deactivate the ring via resonance, requiring careful pH control (e.g., buffered conditions at pH 8–9) to balance its electron-donating effects. Computational studies (DFT, B3LYP/6-31G*) can predict reactive sites by mapping electrostatic potential surfaces .

Q. What strategies resolve contradictions in reported synthetic yields for analogs of this compound?

- Methodological Answer : Systematic parameter screening (e.g., Design of Experiments) identifies critical variables. For example, conflicting yields in thionyl chloride-mediated amidation ( : 40–70% yield variance) may arise from trace moisture or reagent stoichiometry. Replicate reactions under inert atmospheres (N₂/Ar) with rigorous drying of solvents (molecular sieves) and monitor reaction progress via TLC (silica gel, UV detection) .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives in medicinal chemistry?

- Methodological Answer :

- Step 1 : Synthesize analogs with substitutions at the 4-position (e.g., nitro, amino, or trifluoromethyl groups) to modulate electronic and steric properties.

- Step 2 : Evaluate biological activity (e.g., enzyme inhibition assays) and correlate with Hammett σ values or logP (lipophilicity) using QSAR models.

- Step 3 : Validate binding modes via X-ray crystallography (e.g., protein-ligand co-crystals) or molecular docking (AutoDock Vina) .

Q. What analytical techniques differentiate regioisomers in fluorinated benzamide derivatives?

- Methodological Answer : NOESY NMR can distinguish isomers by spatial proximity of substituents (e.g., fluorine and hydroxyl groups). LC-MS/MS with collision-induced dissociation (CID) fragments the molecular ion, producing unique fragmentation patterns. For example, loss of HF (20 amu) indicates ortho-fluorine substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.